Kappa Opioid Receptor Agonist Activity: A Potential Mechanistic Differentiator from Cyclovirobuxine D
Buxanine M is documented in a curated pharmacological database as a kappa opioid receptor agonist with noted analgesic action, positive inotropic effects on the electrically stimulated left atrium, and modulation of mammalian behaviors such as locomotion, rearing, and grooming [1]. This contrasts with the well-characterized analog cyclovirobuxine D (CVB-D), a major active constituent in cardiovascular traditional medicine, whose primary mechanism involves T-type calcium channel (Cav3.2) inhibition and lacks reported direct opioid receptor activity [2]. No quantitative binding affinity (Ki) or functional activity (EC50) data are publicly available for Buxanine M, precluding direct potency comparison.
| Evidence Dimension | Primary Pharmacological Mechanism (Qualitative) |
|---|---|
| Target Compound Data | Kappa opioid receptor agonist (Ki/EC50: Data not available) |
| Comparator Or Baseline | Cyclovirobuxine D (CVB-D): Cav3.2 T-type calcium channel inhibitor (IC50 values available in primary literature) |
| Quantified Difference | Not quantifiable; distinct molecular target class |
| Conditions | Database annotation [1] vs. published electrophysiology for CVB-D [2] |
Why This Matters
This target differentiation suggests an entirely distinct pharmacological application space (analgesia vs. cardiovascular), which is a critical criterion for procurement decisions when a specific mechanism is required.
- [1] Medical University of Warsaw. (n.d.). Baza wiedzy: Buxanine M. View Source
- [2] Wang, Y., et al. (2023). Structurally modified Cyclovirobuxine-D Buxus alkaloids as effective analgesic agents through Cav3.2 T-Type calcium channel inhibition. Pharmacological Research, 190, 106732. View Source
